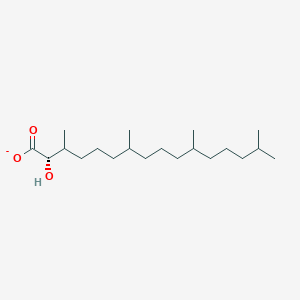![molecular formula C13H28N4O2 B1233986 (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine: is a chemical compound with the molecular formula C13H28N4O2. It is known for its use in radiopharmaceuticals, particularly in the imaging of regional cerebral blood flow using single photon emission computed tomography (SPECT). The compound exists in two isomeric forms: d,l and meso, each exhibiting different properties in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves several steps. One efficient route includes nucleophilic substitution (SN2) reactions of 2,2-dimethylpropane-1,3-diamine with methyl-2-chloropropanoate, followed by protection with benzylchloroformate (Cbz). Subsequent steps involve Weinreb amide formation, methylation using Grignard reagent, oxime formation with a ketone group, and deprotection of the Cbz group by hydrogenolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step processes as described above, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl-2-chloropropanoate and Grignard reagents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxime derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in radiopharmaceuticals for imaging regional cerebral blood flow in SPECT.
Industry: Applied in the extraction and separation of rare earth metals and other metal ions.
Mécanisme D'action
The mechanism of action of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves its ability to chelate metal ions, particularly technetium-99m. This chelation forms a stable complex that can be used in imaging techniques. The compound’s lipophilic nature allows it to cross cell membranes, where it is converted into a hydrophilic complex by reducing agents such as glutathione, leading to its retention within cells .
Comparaison Avec Des Composés Similaires
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used in the treatment of organophosphate poisoning.
TMB-4 and HI-6: Oximes with similar reactivity and applications in medical treatments.
Uniqueness: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine is unique due to its specific application in radiopharmaceuticals for cerebral blood flow imaging. Its ability to form stable complexes with technetium-99m and its lipophilic properties make it particularly suitable for this purpose, distinguishing it from other oximes .
Propriétés
Formule moléculaire |
C13H28N4O2 |
|---|---|
Poids moléculaire |
272.39 g/mol |
Nom IUPAC |
(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11-,17-12-/t9-,10-/m1/s1 |
Clé InChI |
BPNZYADGDZPRTK-PYMRXLQTSA-N |
SMILES isomérique |
C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C |
SMILES canonique |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Synonymes |
3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![(2-Phenylbenzo[h]quinolin-4-yl)-piperidin-1-ium-2-ylmethanol;chloride](/img/structure/B1233906.png)
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)
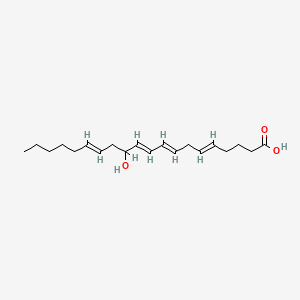
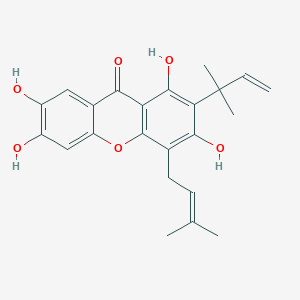
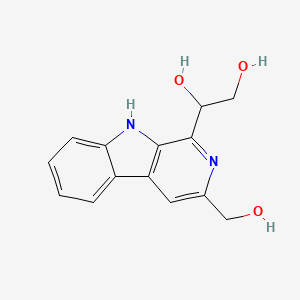
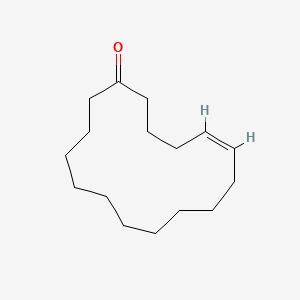
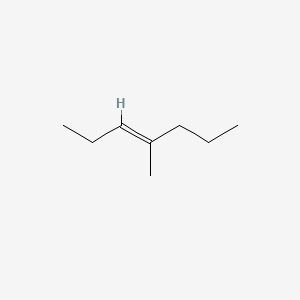
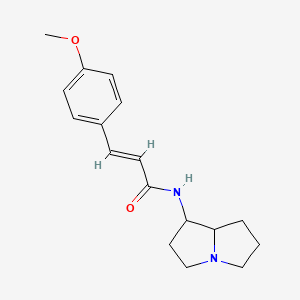
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
